molecular formula C14H11BrN4O3 B2936830 8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 101072-04-2

8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2936830
CAS RN: 101072-04-2
M. Wt: 363.171
InChI Key: MDRUDFVHNBRYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione (BMOP) is a synthetic compound that has been studied for its potential pharmaceutical applications. BMOP has a wide range of bioactivities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. BMOP has been used in a variety of laboratory experiments and clinical trials to study its effects on various diseases.

Scientific Research Applications

Unusual Reaction Patterns

  • A study by Khaliullin & Shabalina (2020) in the Russian Journal of Organic Chemistry reported on the unusual reactions of 8-bromo-substituted purines. They found that the expected products of reactions with trisamine were altered due to an initial reaction of DMF with trisamine, leading to the formation of dimethylamine and subsequent nucleophilic substitution reaction with the bromine atom (Khaliullin & Shabalina, 2020).

Antidepressant Properties

  • Research by Khaliullin et al. (2017) synthesized a compound through the interaction of 8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione with cyclohexylamine, which exhibited antidepressant activity (Khaliullin et al., 2017).

Synthesis and Physicochemical Properties

  • A study focused on the synthesis and properties of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, exploring their potential as antimicrobial and antiviral agents. This involved the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines (Romanenko et al., 2016).

Nucleotide Interactions

  • Kapuler et al. (1970) in Biochimica et Biophysica Acta examined the interaction of similar brominated purines with polynucleotide phosphorylase, providing insights into the conformational requirements for catalytic activities of this enzyme (Kapuler et al., 1970).

Structural Analysis

  • Tavale & Sobell (1970) in the Journal of Molecular Biology analyzed the crystal structures of 8-bromoguanosine and 8-bromoadenosine, which are purine nucleosides similar to the compound , to understand the effects of bromine substitution on their conformation (Tavale & Sobell, 1970).

properties

IUPAC Name

8-bromo-3-methyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3/c1-18-11-10(12(21)17-14(18)22)19(13(15)16-11)7-9(20)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRUDFVHNBRYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

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